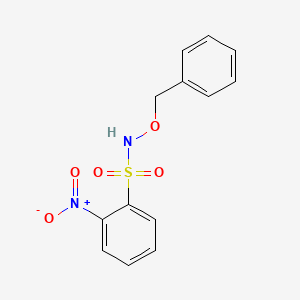

N-(Benzyloxy)-2-nitrobenzenesulfonamide

描述

Historical Context and Significance of Sulfonamide Scaffolds

The story of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.orgcitedrive.com This groundbreaking discovery, which earned Gerhard Domagk the Nobel Prize in Physiology or Medicine in 1939, unveiled the therapeutic potential of the sulfonamide functional group and catalyzed a new era in medicine. wikipedia.org Before the advent of penicillin, sulfa drugs were the primary defense against bacterial infections, dramatically reducing mortality rates from diseases like pneumonia and scarlet fever. wikipedia.org

The initial success of sulfonamides as antimicrobials stemmed from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. wikipedia.orgresearchgate.net By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides effectively halt bacterial growth. researchgate.net This mechanism of action highlighted the power of designing molecules to interfere with specific biological pathways.

Beyond their antibacterial prowess, the inherent chemical stability and synthetic accessibility of the sulfonamide scaffold made it an attractive platform for further exploration. researchgate.net Medicinal chemists soon began to appreciate that the sulfonamide group could serve as a versatile building block for a wide range of therapeutic agents, extending far beyond infectious diseases. ajchem-b.com

Evolution of N-Substituted Sulfonamides as Key Intermediates

The true versatility of the sulfonamide scaffold was unlocked through the exploration of N-substituted derivatives. By modifying the nitrogen atom of the sulfonamide group, chemists could fine-tune the steric and electronic properties of the molecule, leading to a diverse array of biological activities. This evolution marked a significant shift from sulfonamides as solely antibacterial agents to their role as key intermediates in the synthesis of complex molecules. researchgate.net

The development of new synthetic methodologies has been crucial in this evolution. ajchem-b.com Classical methods often involve the reaction of sulfonyl chlorides with amines. ajchem-b.com More recent advancements have introduced milder and more efficient protocols, expanding the scope of accessible N-substituted sulfonamides. thieme-connect.com These intermediates have become integral in the construction of compounds with a wide spectrum of therapeutic applications, including:

Antiviral agents: Certain sulfonamide derivatives have shown efficacy against various viruses. ajchem-b.com

Anticancer drugs: They have been investigated for their ability to inhibit enzymes like carbonic anhydrase, which is implicated in some cancers. ajchem-b.comajchem-b.com

Antidiabetic medications: Specific modifications have led to compounds that can help regulate blood sugar levels. ajchem-b.comajchem-b.com

Anti-inflammatory drugs: The sulfonamide motif is present in several nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net

The ability to readily introduce the sulfonamide group and subsequently modify it has made N-substituted sulfonamides indispensable tools for medicinal chemists in the process of drug discovery and development. citedrive.com

Current Research Landscape of N-(Benzyloxy)-2-nitrobenzenesulfonamide

Within the broad class of N-substituted sulfonamides, this compound has emerged as a compound of significant interest in contemporary organic synthesis. Its unique structural features, including the benzyloxy group and the ortho-positioned nitro group on the benzene (B151609) ring, impart specific reactivity that chemists can exploit.

The primary application of this compound lies in its role as a precursor and intermediate in multi-step synthetic sequences. The presence of the nitro group, for example, offers a handle for further functionalization through reduction to an amine, which can then participate in a variety of coupling reactions.

Recent research efforts are focused on leveraging the distinct properties of this molecule to construct complex molecular architectures. While detailed, large-scale studies on its direct biological activity are not the primary focus, its utility as a building block is well-documented in synthetic chemistry literature. The compound is commercially available from various suppliers, indicating its established role in the research and development sector.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₃H₁₂N₂O₅S |

| Molecular Weight | 308.31 g/mol |

| CAS Number | 77925-80-5 |

| Appearance | Brown to off-white solid |

| Solubility | Soluble in organic solvents such as DMF and DMSO |

This data is compiled from publicly available chemical databases. vulcanchem.comnih.govachemblock.com

The synthesis of this compound itself is typically achieved through the reaction of 2-nitrobenzenesulfonyl chloride with O-benzylhydroxylamine hydrochloride in the presence of a base. vulcanchem.com This straightforward synthesis, coupled with its versatile reactivity, ensures its continued relevance in the field of organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

2-nitro-N-phenylmethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5S/c16-15(17)12-8-4-5-9-13(12)21(18,19)14-20-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMDOHALMCRHCFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431674 | |

| Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77925-80-5 | |

| Record name | N-(Benzyloxy)-2-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyloxy 2 Nitrobenzenesulfonamide

Classical Synthetic Routes and Their Advancements

The traditional and most widely documented method for synthesizing N-(Benzyloxy)-2-nitrobenzenesulfonamide involves a direct reaction between a sulfonyl chloride and a hydroxylamine (B1172632) derivative. This foundational approach has been subject to various refinements to improve yield, purity, and reaction conditions.

Reaction of 2-Nitrobenzenesulfonyl Chloride with O-Benzylhydroxylamine Hydrochloride

The primary classical route for synthesizing this compound is the condensation reaction between 2-nitrobenzenesulfonyl chloride and O-benzylhydroxylamine hydrochloride. vulcanchem.com This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid that is liberated during the formation of the sulfonamide bond. The ortho-positioned nitro group on the benzenesulfonyl moiety is a key feature of the target molecule. vulcanchem.com

The general scheme for this reaction is as follows: 2-Nitrobenzenesulfonyl Chloride + O-Benzylhydroxylamine Hydrochloride --(Base)--> this compound + Base·HCl + H₂O

This method is a standard procedure for creating N-alkoxy sulfonamides. Analogous reactions, such as the synthesis of N-(benzyloxy)-4-methylbenzenesulfonamide from p-toluenesulfonyl chloride and O-benzylhydroxylamine hydrochloride, follow the same principle. nih.gov

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are frequently adjusted include the choice of solvent and base, the reaction temperature, and the stoichiometry of the reactants.

Solvent and Base : Pyridine is commonly employed as both the solvent and the base for this reaction. nih.gov It effectively scavenges the HCl produced, driving the reaction to completion. Dichloromethane (B109758) is another solvent used in similar sulfonamide preparations, often in conjunction with a base like pyridine. researchgate.net

Temperature : The reaction is often carried out overnight at room temperature. nih.gov Some procedures for related compounds start the reaction at a lower temperature (e.g., -5°C) and then allow it to warm to room temperature.

Stoichiometry : A slight excess of the sulfonyl chloride is sometimes used to ensure the complete consumption of the more valuable O-benzylhydroxylamine.

The table below summarizes typical conditions used in the synthesis of N-benzyloxy sulfonamides.

| Parameter | Condition | Rationale |

| Solvent | Pyridine, Dichloromethane | Pyridine acts as both solvent and base; Dichloromethane is a common organic solvent. nih.govresearchgate.net |

| Base | Pyridine | Neutralizes HCl byproduct to drive the reaction forward. nih.gov |

| Temperature | Room Temperature | Allows for a convenient and controlled reaction rate. nih.gov |

| Duration | Overnight | Ensures the reaction proceeds to completion. nih.gov |

After the reaction is complete, a series of work-up and purification steps are necessary to isolate the pure product. The crude product is often obtained after quenching the reaction with an acid (like 2M HCl), followed by extraction with an organic solvent such as ethyl acetate (B1210297). nih.gov The organic layer is then washed with water and brine, dried over an agent like magnesium sulfate, and concentrated under reduced pressure. nih.govorgsyn.org

For final purification, two primary techniques are employed:

Column Chromatography : Silica (B1680970) gel column chromatography is a highly effective method for separating the desired sulfonamide from unreacted starting materials and byproducts. orgsyn.orggoogle.com A solvent system, such as a mixture of ethyl acetate and hexane, is used to elute the components from the column. google.com

Recrystallization : This technique is used to obtain highly pure crystalline solids. Recrystallization of the crude product from a suitable solvent system, for example, ethyl acetate/hexane, can yield the final product as white crystals. orgsyn.org

| Purification Step | Description |

| Extraction | The product is extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate. nih.gov |

| Washing | The organic layer is washed with water and brine to remove water-soluble impurities. nih.gov |

| Drying & Concentration | The organic layer is dried (e.g., with MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure. nih.govorgsyn.org |

| Chromatography | Silica gel column chromatography is used to separate the product from impurities based on polarity. orgsyn.orggoogle.com |

| Recrystallization | The product is dissolved in a hot solvent mixture (e.g., ethyl acetate/hexane) and cooled to form pure crystals. orgsyn.org |

Alternative Approaches to Sulfonamide Formation

Beyond the classical sulfonyl chloride route, other methodologies have been developed for sulfonamide synthesis, often aiming for milder conditions, broader substrate scope, and improved environmental friendliness.

An innovative and milder approach to sulfonamide synthesis involves the use of sulfonate esters of ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma. luxembourg-bio.comresearchgate.net This method activates sulfonic acids to form reactive Oxyma esters, which then readily react with amines to form sulfonamides. luxembourg-bio.com A key advantage of this protocol is that it is HCl-free, making it compatible with acid-sensitive functional groups. luxembourg-bio.comresearchgate.net

The reaction proceeds at room temperature and avoids the use of strong bases, offering a greener alternative to traditional methods. luxembourg-bio.comresearchgate.net This technique has proven effective even with less nucleophilic anilines and has been adapted for solid-phase peptide synthesis. luxembourg-bio.comresearchgate.net The development of related reagents, such as ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), further expands the utility of this approach for activating carboxylic acids to form various derivatives, including amides and esters. csic.es

A modern and environmentally benign strategy for constructing sulfonamides is through the direct electrochemical oxidative coupling of thiols and amines. nih.govacs.org These starting materials are readily available and inexpensive commodity chemicals. researchgate.netrsc.org This method is driven by electricity and does not require sacrificial chemical oxidants or catalysts, with hydrogen gas being the only significant byproduct. nih.govacs.org

This electrochemical process allows for the rapid synthesis of a diverse range of sulfonamides. nih.govrsc.org The reaction involves the anodic coupling of thiols and amines, and it has been demonstrated with a wide variety of structurally and electronically distinct substrates. nih.govacs.org This approach streamlines the synthetic route and significantly reduces chemical waste compared to traditional multi-step procedures that require pre-functionalized reagents. rsc.orgrsc.org

Solid-Phase Synthesis Strategies Incorporating this compound Linkers

Solid-phase synthesis has become an indispensable tool in combinatorial chemistry and the generation of molecular libraries. A key element of this methodology is the linker, a bifunctional molecule that tethers the growing compound to an insoluble polymer support. bachem.com The choice of linker is critical as it must be stable throughout the synthetic sequence and allow for the controlled cleavage of the final product from the resin. nih.govbiosynth.com

The this compound linker, derived from the activation of a primary amine on a solid support with 2-nitrobenzenesulfonyl chloride, serves as a versatile anchor for solid-phase synthesis. sciforum.netresearchgate.net The arylsulfonamide function is sufficiently acidic to permit N-alkylation, providing a branch point for introducing molecular diversity directly at the linker attachment site. sciforum.net This approach represents a powerful alternative to other methods, such as the reductive amination of aldehyde linkers. researchgate.net Following the construction of the desired molecule, the 2-nitrobenzenesulfonyl (Nos) group can be selectively cleaved under mild conditions, yielding a polymer-supported secondary amine ready for further functionalization or final cleavage from the support. sciforum.netresearchgate.net

Development of Polymer-Supported N-Benzyloxy-2-nitrobenzenesulfonamides

The preparation of polymer-supported N-benzyloxy-2-nitrobenzenesulfonamides begins with a resin functionalized with a primary amino group. Common commercially available resins such as Rink Amide or Sieber Amide resins are often employed for this purpose. sciforum.net The synthesis involves the reaction of the polymer-supported primary amine with 2-nitrobenzenesulfonyl chloride in the presence of a base, typically a hindered amine like 2,4,6-collidine or pyridine, in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

This process effectively converts the initial primary amine linker into a reactive sulfonamide anchor. sciforum.netresearchgate.net This "safety-catch" strategy ensures the stability of the linker during subsequent synthetic steps, with the final cleavage of the Nosyl group activating the linker for release. nih.gov The resulting polymer-supported N-benzyloxy-2-nitrobenzenesulfonamide serves as a key intermediate, poised for diversification through various N-alkylation reactions. researchgate.net

N-Alkylation Routes on Solid Support

The acidic nature of the N-H bond in the polymer-supported 2-nitrobenzenesulfonamide (B48108) facilitates its deprotonation and subsequent reaction with a range of electrophiles. This allows for the introduction of diverse substituents onto the nitrogen atom, a key advantage of this linker strategy. Three primary methods have been successfully employed for the N-alkylation of these polymer-supported linkers: the Fukuyama reaction with alcohols, direct alkylation with alkyl halides, and Michael addition with α,β-unsaturated carbonyl compounds. researchgate.net

The Fukuyama-Mitsunobu reaction is a highly effective method for the N-alkylation of the sulfonamide linker using primary and, to a lesser extent, secondary alcohols. sciforum.netresearchgate.net This reaction proceeds by activating the alcohol with a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The polymer-supported sulfonamide acts as the nucleophile, attacking the activated alcohol to form the N-alkylated product. sciforum.net This method is valued for its mild conditions and tolerance of a wide range of functional groups, making it ideal for building combinatorial libraries with building blocks readily available as alcohols. sciforum.net

| Alcohol | Reagents | Solvent | Yield | Purity |

| Benzyl (B1604629) alcohol | PPh₃, DIAD | THF/DCM | High | Excellent |

| 4-Methoxybenzyl alcohol | PPh₃, DIAD | THF/DCM | High | Excellent |

| Cinnamyl alcohol | PPh₃, DIAD | THF/DCM | High | Excellent |

| 1-Butanol | PPh₃, DIAD | THF/DCM | High | Excellent |

| Cyclohexanemethanol | PPh₃, DIAD | THF/DCM | High | Excellent |

This table presents representative data for the Fukuyama-Mitsunobu N-alkylation of polymer-supported 2-nitrobenzenesulfonamide. researchgate.net

Direct N-alkylation with electrophilic alkyl halides provides another robust route for derivatizing the polymer-supported sulfonamide linker. researchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base, which deprotonates the sulfonamide to generate a nucleophilic nitrogen anion. This anion then displaces the halide in an Sₙ2 reaction to form the N-alkylated product. The choice of base and solvent is crucial for achieving high yields. Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like DMF have proven effective. researchgate.net

| Alkyl Halide | Base | Solvent | Yield | Purity |

| Benzyl bromide | DBU | DMF | High | Excellent |

| 4-Nitrobenzyl bromide | DBU | DMF | High | Excellent |

| Allyl bromide | Cs₂CO₃ | DMF | High | Excellent |

| Ethyl bromoacetate | Cs₂CO₃ | DMF | High | Excellent |

| 3-Bromopropionitrile | DBU | DMF | High | Excellent |

This table illustrates typical conditions and outcomes for the N-alkylation of polymer-supported 2-nitrobenzenesulfonamide with various alkyl halides. researchgate.net

The Michael or aza-Michael addition offers a third pathway for N-alkylation, utilizing α,β-unsaturated carbonyl compounds as electrophiles. researchgate.netresearchgate.net In this conjugate addition reaction, the sulfonamide nitrogen, often activated by a base, acts as a nucleophile and attacks the β-carbon of the unsaturated system. nih.gov This reaction is particularly useful for synthesizing β-amino carbonyl compounds. The reaction is typically promoted by a base like DBU in a solvent such as DMF. researchgate.net This method expands the scope of accessible structures, allowing for the incorporation of functionalities derived from Michael acceptors.

| Michael Acceptor | Base | Solvent | Yield | Purity |

| Methyl acrylate | DBU | DMF | High | Excellent |

| Acrylonitrile | DBU | DMF | High | Excellent |

| N-Phenylmaleimide | DBU | DMF | High | Excellent |

| Methyl vinyl ketone | DBU | DMF | High | Excellent |

| 2-Cyclohexen-1-one | DBU | DMF | High | Excellent |

This table shows representative examples of Michael addition reactions performed on polymer-supported 2-nitrobenzenesulfonamide. researchgate.net

Cleavage Conditions for the 2-Nitrobenzenesulfonyl (Nos) Group from Solid Support

After the desired N-alkylation is complete, the 2-nitrobenzenesulfonyl (Nos) protecting group is removed to yield the secondary amine, which remains attached to the solid support. researchgate.net The most common and effective method for this deprotection involves nucleophilic aromatic substitution using a thiol reagent in the presence of a base. sciforum.netresearchgate.netresearchgate.net

| Thiol Reagent | Base | Solvent | Time | Outcome |

| Thiophenol | DBU | DMF | 2 h | Complete Cleavage |

| 2-Mercaptoethanol | DBU | THF | 2 h | Complete Cleavage |

| Thiophenol | K₂CO₃ | DMF | 2 h | Complete Cleavage |

| p-Mercaptobenzoic acid | K₂CO₃ | DMF | N/A | Effective Cleavage |

This table summarizes common reagent systems and conditions for the cleavage of the 2-nitrobenzenesulfonyl group from the polymer-supported linker. sciforum.netresearchgate.netresearchgate.netresearchgate.net

Preparation of N-Alkyl Hydroxamic Acids via Solid-Phase Methods

The use of solid-phase synthesis offers a streamlined and efficient route for the preparation of N-alkyl hydroxamic acids, utilizing polymer-supported N-benzyloxy-2-nitrobenzenesulfonamides as key intermediates. This methodology allows for the sequential attachment of various alkyl groups and subsequent conversion to the final hydroxamic acid products, facilitating the creation of diverse chemical libraries. researchgate.net

A general approach involves the N-alkylation of a polymer-supported N-benzyloxy-2-nitrobenzenesulfonamide. Three primary routes for this N-alkylation have been explored: the Fukuyama reaction with alcohols, direct alkylation with alkyl halides, and the Mitsunobu reaction. researchgate.net

The Fukuyama-Mitsunobu reaction has proven to be an effective method for the N-alkylation of sulfonamides on a solid support. researchgate.net This reaction typically involves an alcohol, triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netwikipedia.org The reaction proceeds via the activation of the alcohol by the phosphine and azodicarboxylate, followed by nucleophilic attack by the sulfonamide nitrogen. organic-chemistry.org This method is particularly useful for introducing a variety of alkyl groups derived from corresponding alcohols.

Alternatively, direct N-alkylation using alkyl halides can be employed. This method involves treating the polymer-supported sulfonamide with an alkyl halide in the presence of a suitable base to facilitate the nucleophilic substitution reaction. researchgate.net

The Mitsunobu reaction , distinct from the Fukuyama variant, can also be used for the N-alkylation of the sulfonamide with an alcohol. researchgate.netcommonorganicchemistry.com This reaction provides a powerful means to form carbon-nitrogen bonds with inversion of stereochemistry at the alcohol carbon. wikipedia.orgorganic-chemistry.org

Once the desired N-alkylated, polymer-supported N-benzyloxy-2-nitrobenzenesulfonamide is obtained, the synthesis of the N-alkyl hydroxamic acid is completed through a two-step cleavage and deprotection sequence. The first step involves the removal of the 2-nitrobenzenesulfonyl protecting group, followed by the cleavage of the benzyloxy group to yield the final hydroxamic acid.

The solid-phase approach offers significant advantages, including the simplification of purification procedures, as excess reagents and byproducts can be easily washed away from the resin-bound product. This makes it an attractive method for combinatorial synthesis and the rapid generation of libraries of N-alkyl hydroxamic acids for screening purposes. electronicsandbooks.com

Table 1: Reagents for Solid-Phase N-Alkylation of N-Benzyloxy-2-nitrobenzenesulfonamide

| Alkylation Method | Key Reagents | Typical Solvents | Reference |

|---|---|---|---|

| Fukuyama Reaction | Alcohol, Triphenylphosphine (PPh3), Diethyl Azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | researchgate.net |

| Direct Alkylation | Alkyl Halide, Base (e.g., DBU) | Dichloromethane (DCM) | researchgate.net |

| Mitsunobu Reaction | Alcohol, PPh3, DEAD or Diisopropyl Azodicarboxylate (DIAD) | THF | researchgate.netcommonorganicchemistry.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, catalytic methods to improve efficiency, and alternative energy sources to reduce reaction times and energy consumption.

Solvent-Free or Reduced-Solvent Reaction Conditions

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. For the synthesis of sulfonamides, several solvent-free or "neat" reaction conditions have been developed. These methods often involve the direct reaction of a sulfonyl chloride with an amine at room temperature or with gentle heating. sci-hub.se

Mechanochemical synthesis, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is another promising solvent-free technique. rsc.orgrsc.org This approach can lead to higher yields, shorter reaction times, and reduced waste compared to traditional solvent-based methods. For instance, the synthesis of various aromatic sulfonamides has been achieved through a three-component palladium-catalyzed reaction involving potassium metabisulfite, an amine, and an aryl bromide or carboxylic acid under mechanochemical conditions. rsc.org While not specifically reported for this compound, this technique presents a potential green alternative for its synthesis.

Another strategy involves the use of water as a green solvent. The synthesis of certain sulfonamide derivatives has been successfully carried out in water, often in the presence of a base like sodium carbonate to act as an HCl scavenger. mdpi.com This approach eliminates the need for volatile and often toxic organic solvents. researchgate.net

Table 2: Comparison of Solvent Conditions in Sulfonamide Synthesis

| Condition | Advantages | Disadvantages | Potential Applicability |

|---|---|---|---|

| Solvent-Free (Neat) | Reduced waste, simplified workup, often milder conditions. sci-hub.se | May not be suitable for all substrates due to solubility or reactivity issues. | Direct reaction of 2-nitrobenzenesulfonyl chloride with O-benzylhydroxylamine. |

| Mechanochemical | High efficiency, short reaction times, solvent-free. rsc.org | Requires specialized milling equipment. | Pd-catalyzed three-component synthesis. rsc.org |

| Aqueous Media | Environmentally benign, low cost, non-flammable. mdpi.com | Substrate solubility can be a limitation. | Reaction of 2-nitrobenzenesulfonyl chloride with O-benzylhydroxylamine in the presence of a base. |

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalytic methods are a cornerstone of green chemistry, as they can significantly improve reaction efficiency and reduce waste by enabling reactions to proceed under milder conditions with high selectivity. For the N-alkylation of sulfonamides, a related reaction to the formation of this compound, several catalytic systems have been developed.

Iron-catalyzed reactions have emerged as a cost-effective and environmentally friendly alternative to more expensive and toxic heavy metal catalysts. For example, an iron(II) chloride/potassium carbonate system has been successfully used for the N-alkylation of sulfonamides with benzylic alcohols. ionike.comresearchgate.net This "borrowing hydrogen" method generates only water as a byproduct, making it a highly atom-economical process. ionike.com While this has been demonstrated for N-alkylation, its application to N-oxygenation with a hydroxylamine derivative could be a potential green route.

Manganese-catalyzed N-alkylation of sulfonamides using alcohols has also been reported as a practical and efficient method under solvent-free conditions. organic-chemistry.orgacs.org Such catalytic approaches offer high yields and broad substrate scope, presenting a sustainable alternative to traditional alkylation methods that often use stoichiometric amounts of hazardous reagents. organic-chemistry.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. orientjchem.org By directly heating the reactants, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating methods. scirp.orgorientjchem.org

The synthesis of various sulfonamide derivatives has been successfully achieved using microwave irradiation. researchgate.netnih.govnih.gov For example, the reaction of sulfonyl chlorides with amines can be significantly expedited under microwave conditions. This rapid and efficient heating can minimize the formation of side products, simplifying purification. scirp.org The application of microwave technology to the synthesis of this compound from 2-nitrobenzenesulfonyl chloride and O-benzylhydroxylamine could potentially offer similar advantages in terms of speed and efficiency. nih.govbenthamscience.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Hours | Minutes | scirp.orgorientjchem.org |

| Yield | Often lower to moderate | Generally higher | scirp.orgorientjchem.org |

| Energy Efficiency | Lower (heats vessel first) | Higher (direct heating of reactants) | orientjchem.org |

| Side Products | More prevalent | Often reduced | scirp.org |

Reactivity and Chemical Transformations of N Benzyloxy 2 Nitrobenzenesulfonamide

Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in N-(Benzyloxy)-2-nitrobenzenesulfonamide is acidic and can act as a nucleophile in various chemical transformations.

N-Alkylation Reactions

Direct N-alkylation of the sulfonamide nitrogen in this compound is not a widely reported transformation in the chemical literature. Generally, the N-alkylation of sulfonamides can be achieved using alkyl halides with a base or through catalyst-driven reactions with alcohols. However, for sulfonamides bearing strongly electron-withdrawing groups, such as a nitro group, the nucleophilicity of the nitrogen is significantly reduced. Research on manganese-catalyzed N-alkylation of various benzenesulfonamides has shown that substrates with strongly deactivating groups, like 4-nitrobenzenesulfonamide, can fail to produce N-alkylation products under conditions that are effective for other sulfonamides acs.org. This suggests that direct alkylation of this compound may be challenging due to the electronic properties imparted by the ortho-nitro substituent.

Mitsunobu Reactions Employing this compound

A primary application of this compound is its use as a nitrogen pronucleophile in the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol directly into a protected O-benzylhydroxylamine derivative, typically with inversion of stereochemistry at the alcohol carbon. The reaction proceeds by activating the alcohol with a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

In this context, this compound provides a protected form of hydroxylamine (B1172632). The resulting N-substituted product contains the 2-nitrobenzenesulfonyl (nosyl) group, which can be selectively removed under mild conditions at a later stage. This strategy is a key part of the Fukuyama amine synthesis, which uses nosylamides as versatile intermediates for preparing primary and secondary amines chem-station.comrsc.orgresearchgate.net. The use of this compound allows for a mild alternative to harsher methods for installing a protected hydroxylamine moiety.

A notable example is the synthesis of desferrioxamine B, where N-Boc-5-aminopentan-1-ol was treated with this compound under Mitsunobu conditions (PPh₃, DIAD) to afford the desired N-O linked product. This intermediate was then subjected to nosyl deprotection using 2-mercaptoethanol to reveal the benzyloxyamine.

| Alcohol Substrate | Reagents | Solvent | Product | Yield |

| N-Boc-5-aminopentan-1-ol | PPh₃, DIAD | THF | tert-Butyl (5-((N-(benzyloxy)-2-nitrobenzenesulfonamido)oxy)pentyl)carbamate | Not specified |

Intramolecular Cyclizations and Rearrangements

Intramolecular reactions, such as cyclizations or rearrangements, that directly involve the sulfonamide nitrogen of a pre-formed this compound are not prominently featured in synthetic literature. While intramolecular cyclizations are a common strategy for forming heterocyclic rings, the specific application starting from this compound to form a new ring involving the sulfonamide nitrogen has not been extensively documented.

Reactions Involving the Nitro Group

The ortho-nitro group is a critical functional group that significantly influences the reactivity of the entire molecule. It serves not only to modulate the electronic properties of the sulfonamide but also can be chemically transformed.

Reduction of the Nitro Group

The nitro group of this compound and its derivatives can be reduced to an amine (aniline derivative). This transformation is a common step in organic synthesis. A variety of reagents are available for the reduction of aromatic nitro groups, including catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) and treatment with metals in acidic media (e.g., Fe/HCl, Zn/AcOH, or Sn/HCl) wikipedia.org.

A key consideration for this specific compound is the presence of the O-benzyl group, which is susceptible to cleavage under standard catalytic hydrogenation conditions (H₂/Pd). Therefore, chemoselective reduction methods are required to transform the nitro group while preserving the benzyloxy moiety. Tin(II) chloride (SnCl₂·2H₂O) is a particularly effective reagent for this purpose, as it is known to readily reduce aromatic nitro compounds in the presence of other sensitive functional groups, including O-benzyl ethers stackexchange.com. Enzymatic reductions are also known to be highly chemoselective for the nitro group nih.gov.

Implications of the Nitro Group for Electrophilic Character

The ortho-nitro group is strongly electron-withdrawing, which has a profound impact on the electrophilic character of the 2-nitrobenzenesulfonyl (nosyl) moiety. This electronic pull increases the electrophilicity of the sulfonyl sulfur atom, making the parent 2-nitrobenzenesulfonyl chloride a highly reactive reagent for protecting amines chemimpex.com.

More importantly, the nitro group's presence is crucial for the facile deprotection of the resulting nosylamide. The electron-withdrawing effect makes the aromatic ring of the nosyl group highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr). This is the mechanistic basis for the Fukuyama deprotection protocol, where a soft nucleophile, such as a thiolate (e.g., thiophenol with a base), attacks the carbon atom bearing the sulfonyl group chem-station.comorganic-chemistry.org. This attack forms a transient, stabilized Meisenheimer complex, which then collapses to release the deprotected amine and a byproduct chem-station.comrsc.org. This mild deprotection condition is a significant advantage of the nosyl group over other sulfonyl protecting groups like the tosyl group, which requires much harsher conditions for removal chem-station.com.

Reactions Involving the Benzyloxy Moiety

Cleavage of the Benzyloxy Protecting Group

One of the most prevalent methods for cleaving benzyl (B1604629) ethers is catalytic hydrogenation . This reaction is typically performed using a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen, such as hydrogen gas or a hydrogen transfer reagent like 1,4-cyclohexadiene. This process results in the formation of the deprotected hydroxylamine and toluene (B28343). organic-chemistry.org However, this method's applicability is limited when the substrate contains other reducible functional groups. semanticscholar.org

Acid-catalyzed cleavage offers an alternative, though it is generally restricted to substrates that can withstand strong acidic conditions. organic-chemistry.org Various Lewis acids have been explored for this purpose. For instance, tin(IV) chloride (SnCl4) has been shown to cleave benzyl esters, but its effectiveness on benzyloxy groups attached to nitrogen is not as well-documented and can be substrate-dependent. dal.ca Similarly, other Lewis acids are known to cleave benzyl ethers, but their selectivity can be a concern. dal.ca

Oxidative cleavage provides another route for deprotection. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used, particularly for activated benzyl ethers such as the p-methoxybenzyl (PMB) ether, where the methoxy group stabilizes the intermediate cation. organic-chemistry.orgnih.gov Recent developments have also shown that simple benzyl ethers can be cleaved with DDQ under photoirradiation. organic-chemistry.org Electrochemical methods are also emerging as a green alternative for the oxidative cleavage of benzylic C-N bonds, avoiding the need for metal catalysts or external oxidants. mdpi.com

A summary of common cleavage methods for benzyl groups is presented below:

| Cleavage Method | Reagents and Conditions | Key Considerations |

| Catalytic Hydrogenation | Pd/C, H2 or hydrogen transfer reagent | Not suitable for substrates with other reducible groups. semanticscholar.org |

| Acid-Catalyzed Cleavage | Strong acids (e.g., BCl3), Lewis acids (e.g., SnCl4) | Limited to acid-insensitive substrates; selectivity can be an issue. organic-chemistry.orgdal.ca |

| Oxidative Cleavage | DDQ, CAN, electrochemical methods | Often more suitable for activated benzyl ethers; can offer alternative selectivity. organic-chemistry.orgnih.govmdpi.com |

| Photochemical Cleavage | UV light, often with a photosensitizer | Useful for specific applications, particularly in biological systems. dntb.gov.ua |

It is important to note that the specific conditions for the cleavage of the benzyloxy group in this compound would need to be empirically determined, taking into account the influence of the 2-nitrobenzenesulfonamide (B48108) portion of the molecule.

Role of the Benzyloxy Group in Conferring Specific Reactivity

The benzyloxy group in this compound is not merely a passive protecting group; it actively influences the molecule's reactivity. The presence of the benzyloxy moiety can direct the course of chemical reactions and stabilize reactive intermediates.

In the context of medicinal chemistry, the benzyloxy group has been identified as a key pharmacophore in certain biologically active molecules. For instance, the "benzyloxy" motif linked to an aryl or heteroaryl ring has been implicated in the inhibitory activity of certain enzymes. nih.gov Studies on various chalcone (B49325) derivatives have shown that the position of the benzyloxy group on an aromatic ring can significantly impact the compound's biological activity, such as its ability to inhibit monoamine oxidase B (MAO-B). nih.gov Specifically, a benzyloxy group at the para position of a phenyl ring has been shown to enhance MAO-B inhibition compared to other positions. nih.gov

The electronic properties of the benzyloxy group can also play a significant role. For example, in the context of solid-phase RNA synthesis, 2'-O-(4-nitrogenated benzyloxy)methyl groups have been assessed as protecting groups for the 2'-hydroxyl function. nih.gov These groups were found to impart ribonucleoside phosphoramidites with rapid and efficient coupling properties, highlighting the influence of the substituted benzyloxy group on reaction kinetics. nih.gov

The following table summarizes the influence of the benzyloxy group on reactivity:

| Aspect of Reactivity | Influence of the Benzyloxy Group | Example |

| Biological Activity | Can act as a key pharmacophore, influencing enzyme inhibition. | The position of the benzyloxy group on a chalcone scaffold affects its MAO-B inhibitory activity. nih.gov |

| Reaction Kinetics | Can affect the rate and efficiency of reactions at other parts of the molecule. | 2'-O-(4-nitrogenated benzyloxy)methyl groups enhance coupling kinetics in RNA synthesis. nih.gov |

| Intermediate Stabilization | The benzyl group can stabilize adjacent reactive centers through resonance or inductive effects. | The stability of the carbocation formed during acid-catalyzed cleavage is crucial for the reaction's success. nih.gov |

Applications of N Benzyloxy 2 Nitrobenzenesulfonamide in Complex Molecule Synthesis

Role as a Protecting Group Strategy

The 2-nitrobenzenesulfonyl (nosyl) moiety, a key feature of N-(Benzyloxy)-2-nitrobenzenesulfonamide, serves as an effective protecting group for primary and secondary amines. This strategy is valued for the mild conditions under which the protection can be introduced and, more importantly, removed.

Protection of Amino Groups

Nitrobenzenesulfonamides (Ns-amides) are well-established protecting groups for amines. nih.govnih.gov The electron-withdrawing nature of the nitro group on the benzene (B151609) ring increases the acidity of the sulfonamide proton, facilitating its formation. More significantly, this electronic feature allows for the facile cleavage of the N-S bond under mild, nucleophilic conditions, often using a thiol and a base, to regenerate the free amine. nih.govnih.gov This contrasts with more robust sulfonyl groups like tosyl, which require harsh conditions for removal. nih.govug.edu.pl The N-(benzyloxy) substituent on the sulfonamide nitrogen in the title compound provides a handle for further synthetic transformations while the nosyl group protects a primary amine.

Intermediate in the Synthesis of Biologically Active Compounds

Beyond its role in protection strategies, this compound serves as a pivotal intermediate in the synthesis of several classes of medicinally important compounds.

Precursor for Hydroxamates

Hydroxamic acids are a class of compounds with a wide range of biological activities, including roles as enzyme inhibitors. This compound can be viewed as a protected form of O-benzylhydroxylamine. Following the cleavage of the 2-nitrobenzenesulfonyl group, the resulting O-benzylhydroxylamine is a key building block for the synthesis of O-benzyl hydroxamates. These, in turn, can be debenzylated to yield the final hydroxamic acids. The synthesis of hydroxamic acids often involves the coupling of a carboxylic acid with a hydroxylamine (B1172632) derivative. nih.govresearchgate.net The use of O-benzylhydroxylamine allows for the formation of the hydroxamate bond, with the benzyl (B1604629) group serving as a final protecting group for the hydroxyl moiety of the hydroxamic acid, which can be removed in a later step.

Synthesis of β-Lactamase Inhibitors (e.g., Avibactam, MK-7655)

One of the most significant applications of this compound is in the synthesis of novel non-β-lactam β-lactamase inhibitors, such as Avibactam and Relebactam (formerly MK-7655). These drugs are crucial for combating antibiotic resistance in bacteria.

In the synthesis of Avibactam, a key step involves the introduction of a benzyloxyamino group onto a piperidine (B6355638) ring scaffold. This compound acts as the reagent to install this functionality. For instance, it can be used in a nucleophilic substitution reaction with a hydroxyl-substituted piperidine derivative, converting the alcohol into the desired protected amino group with inversion of stereochemistry. The 2-nitrobenzenesulfonyl group is subsequently removed to reveal the benzyloxyamine, which is then carried forward through several steps to form the final diazabicyclooctane core of Avibactam. creative-peptides.com

Similarly, synthetic routes towards Relebactam (MK-7655), another diazabicyclooctane β-lactamase inhibitor, also utilize N-(benzyloxy)amine precursors that can be derived from reagents like this compound. The core strategy of installing a protected hydroxylamine functionality is a recurring theme in the synthesis of this class of inhibitors.

Intermediates for Renin Inhibitors

Renin inhibitors are a class of antihypertensive drugs that act by blocking the first step in the renin-angiotensin-aldosterone system. nih.gov The synthesis of complex renin inhibitors, such as Aliskiren, often involves the construction of intricate molecular architectures with multiple stereocenters and functional groups. While various synthetic strategies have been developed for renin inhibitors, including those based on piperidine scaffolds, a direct role for this compound as a key intermediate is not prominently documented in publicly available scientific literature. The synthesis of these inhibitors typically involves other types of coupling reactions and the introduction of amino groups through different precursors.

Synthesis of N-Alkoxy Analogues of Trypanocidal Compounds

This compound derivatives are key intermediates in the synthesis of N-alkoxy analogues of trypanocidal compounds. These analogues are designed to improve the pharmacokinetic properties, such as blood-brain barrier permeability, of established trypanocidal agents. A notable application is in the preparation of analogues of 4,4'-bis(imidazolinylamino)diphenylamine.

In a one-pot synthesis procedure, N-alkoxy-N-(2-aminoethyl)-2-nitrobenzenesulfonamides, derived from this compound, are reacted with bis(4-isothiocyanatophenyl)amine. This reaction proceeds through a sequence of steps:

Formation of a thiourea (B124793) intermediate.

Removal of the 2-nitrobenzenesulfonyl protecting group from the amine.

Intramolecular cyclization to yield the final N-alkoxy imidazolinylamino diphenylamine (B1679370) analogues.

This approach has led to the development of compounds with enhanced permeability across the blood-brain barrier, a critical factor for treating the late-stage neurological phase of African trypanosomiasis. For instance, the N-hydroxy analogue synthesized through this route has demonstrated low micromolar activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum.

| Starting Material | Reagent | Key Steps | Final Product Class | Biological Activity |

| N-Alkoxy-N-(2-aminoethyl)-2-nitrobenzenesulfonamides | Bis(4-isothiocyanatophenyl)amine | Thiourea formation, Deprotection, Intramolecular cyclization | N-Alkoxy analogues of 4,4'-bis(imidazolinylamino)diphenylamine | Trypanocidal, Antimalarial |

Scaffold for Diverse Heterocyclic Compounds

The 2-nitrobenzenesulfonamide (B48108) moiety within this compound is a versatile scaffold for the synthesis of a variety of heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form fused ring systems.

While direct synthesis of benzodiazepine (B76468) derivatives from this compound is not extensively documented in readily available literature, the general strategy of using ortho-substituted nitroarenes as precursors for benzodiazepine synthesis is well-established. This involves the reductive cyclization of an ortho-nitro-substituted benzene ring that is appropriately functionalized. In a hypothetical application, the 2-nitro group of an this compound derivative could be reduced to an amine. This newly formed amine, in conjunction with other functional groups introduced into the molecule, could then undergo condensation and cyclization to form a benzodiazepine ring system. The benzyloxy group could be retained or modified in the final product to modulate its biological activity.

A more direct application of the 2-nitrobenzenesulfonamide scaffold is in the synthesis of benzothiadiazepine 1,1-dioxides. A documented synthetic route utilizes 2-nitrobenzenesulfonamide as a precursor to form N-(o-nitrobenzenesulfonyl)-1,2-amino ketones. These intermediates then undergo reductive cyclization to furnish the benzothiadiazepine 1,1-dioxide ring system. This process involves the reduction of the nitro group to an amine, which then intramolecularly attacks a carbonyl group to form the seven-membered ring. This methodology highlights the utility of the 2-nitrobenzenesulfonamide core in constructing this class of heterocyclic compounds, which are recognized as important pharmacophores.

| Precursor | Intermediate | Key Reaction | Heterocyclic Product |

| 2-Nitrobenzenesulfonamide | N-(o-nitrobenzenesulfonyl)-1,2-amino ketone | Reductive Cyclization | Benzothiadiazepine 1,1-dioxide |

Application in the Synthesis of HIV Integrase Inhibitors

The development of inhibitors for HIV integrase, a key enzyme in the viral replication cycle, has been a major focus of antiretroviral drug discovery. While a direct synthetic route to HIV integrase inhibitors starting from this compound is not prominently featured in the reviewed literature, the structural components of this compound are relevant to the design of such inhibitors. For instance, the benzyloxy group is a common feature in many potent HIV integrase inhibitors, where it often occupies a hydrophobic pocket in the enzyme's active site.

Furthermore, the sulfonamide moiety is a well-known pharmacophore in various therapeutic agents. In the context of HIV integrase inhibitors, the 2-nitrobenzenesulfonamide portion could serve as a versatile scaffold. The nitro group can be chemically transformed into a variety of other functionalities, allowing for the introduction of different substituents to optimize the inhibitor's binding affinity and pharmacokinetic profile. For example, reduction of the nitro group to an amine would allow for the attachment of various side chains through amide bond formation, a common strategy in the development of HIV integrase inhibitors.

Medicinal Chemistry and Biological Relevance of N Benzyloxy 2 Nitrobenzenesulfonamide Derivatives

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the therapeutic potential of a lead compound by identifying the key structural features required for biological activity. For N-(benzyloxy)-2-nitrobenzenesulfonamide derivatives, these studies involve systematically altering different parts of the molecule and assessing the resulting impact on their interaction with biological targets.

The nitrogen atom of the sulfonamide group is a critical point for modification. Altering the substituents on this nitrogen can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, in a series of N-substituted 2-(benzenesulfonyl)-1-carbothioamide derivatives, the nature of the N-substituent was found to be a key determinant of their antimicrobial and cytotoxic effects. nih.govnih.gov

| N-Substituent | Observed Impact on Biological Activity | Potential Rationale |

|---|---|---|

| Small alkyl groups | May enhance lipophilicity, potentially improving cell membrane permeability. | Alteration of steric and electronic properties influencing target binding. |

| Aromatic rings | Can introduce additional binding interactions (e.g., π-π stacking) with the target. | Increased structural rigidity and potential for specific receptor interactions. |

| Groups capable of H-bonding | Can form crucial hydrogen bonds with amino acid residues in the active site of a target enzyme or receptor. | Enhanced binding affinity and specificity. |

The nitro group is a strong electron-withdrawing group that significantly impacts the electronic properties of the benzene (B151609) ring and the entire molecule. researchgate.net Its presence can enhance the acidity of the sulfonamide N-H bond, influencing its ionization state at physiological pH and its ability to act as a hydrogen bond donor. The position of the nitro group on the benzene ring is also critical. For instance, the ortho-position, as in this compound, can lead to intramolecular interactions that may constrain the conformation of the molecule, potentially pre-organizing it for optimal binding to a biological target. nih.gov

The nitro group's electron-withdrawing nature can also be pivotal for the compound's mechanism of action. mdpi.com In some cases, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or certain microorganisms, to form reactive species that exert a cytotoxic effect. researchgate.netnih.gov This makes nitro-containing compounds promising candidates for development as hypoxia-activated prodrugs. nih.gov

Furthermore, the nitro group's position can affect the molecule's interaction with specific amino acid residues within a target's active site. Studies on chalcones with nitro groups at different positions have shown that the location of the nitro group influences the binding mode and affinity for enzymes like cyclooxygenase (COX). mdpi.com

| Position of Nitro Group | Potential Influence on Pharmacological Profile |

|---|---|

| Ortho | Can participate in intramolecular hydrogen bonding, affecting conformation and receptor fit. nih.gov May also influence the acidity of adjacent functional groups. |

| Meta | Primarily exerts an electronic effect on the aromatic ring, modulating the overall electron density and reactivity. |

| Para | Can extend into a specific sub-pocket of a binding site, forming key interactions. Its electronic effects are also significant. |

The benzyloxy group is a key pharmacophoric feature in a wide range of biologically active molecules, including monoamine oxidase (MAO) inhibitors. nih.gov This moiety, consisting of a benzyl (B1604629) group linked to the rest of the molecule via an oxygen atom, can engage in various non-covalent interactions with biological targets. These include hydrophobic interactions and π-π stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the receptor's binding pocket.

The flexibility of the benzyloxy group allows it to adopt different conformations, enabling it to fit into binding sites of varying shapes and sizes. This conformational flexibility can be advantageous for optimizing ligand-receptor interactions. In the context of this compound, the benzyloxy group can explore different regions of a target's active site, potentially leading to high-affinity binding. nih.gov

Bioisosteric Modifications and Scaffold Hopping

To further explore the chemical space around the this compound scaffold and to improve upon its potential therapeutic properties, medicinal chemists employ strategies such as bioisosteric modifications and scaffold hopping.

Bioisosterism involves the replacement of a functional group in a molecule with another group that has similar physical and chemical properties, with the aim of retaining or improving biological activity. benthamscience.comresearchgate.net This strategy is often used to enhance potency, improve selectivity, or optimize pharmacokinetic properties. researchgate.net

In the this compound scaffold, various bioisosteric replacements can be envisioned. For example, the sulfonamide group itself could be replaced with other acidic functional groups like a carboxylic acid or a tetrazole, which might mimic its hydrogen bonding and acidic characteristics.

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Sulfonamide (-SO2NH-) | Carboxylic acid (-COOH) | Mimics the acidic proton and hydrogen bonding capabilities. |

| Sulfonamide (-SO2NH-) | Tetrazole | Acts as a non-classical bioisostere of a carboxylic acid with similar acidity and metabolic stability. |

| Nitro group (-NO2) | Trifluoromethyl group (-CF3) | Both are strong electron-withdrawing groups with similar steric bulk. |

| Phenyl ring | Heterocyclic rings (e.g., pyridine, thiophene) | Can alter electronic properties, introduce new hydrogen bonding sites, and improve solubility. |

Scaffold hopping is a more drastic approach to lead optimization that involves replacing the central core of a molecule with a structurally different scaffold, while aiming to retain the key pharmacophoric features responsible for biological activity. nih.govniper.gov.in This strategy can lead to the discovery of entirely new chemical classes of compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. bhsai.org

Starting from the this compound core, a scaffold hopping strategy might involve replacing the 2-nitrobenzenesulfonamide (B48108) portion with other cyclic or bicyclic systems that can present the N-benzyloxy moiety in a similar spatial orientation. dundee.ac.uk The goal is to identify new scaffolds that can maintain the crucial interactions with the biological target while offering opportunities for further optimization. researchgate.net

For example, one could replace the nitrobenzenesulfonamide core with a different heterocyclic system that positions the benzyloxy group and other key functionalities in a geometrically similar manner. Computational methods are often employed to guide the design of new scaffolds that are predicted to have a high probability of binding to the target of interest.

Target Identification and Validation of this compound Derivatives

The identification and validation of molecular targets are critical stages in the development of novel therapeutic agents. For derivatives of this compound, this process involves a multidisciplinary approach that combines computational predictions with experimental verification to elucidate the proteins or pathways through which these compounds exert their biological effects. Understanding these interactions at a molecular level is paramount for optimizing lead compounds and advancing them through the drug discovery pipeline.

Computational and Experimental Approaches for Target Discovery

The discovery of potential molecular targets for this compound and its analogs leverages both computational and experimental strategies to narrow down the vast landscape of the human proteome.

Computational Approaches:

Molecular Docking and Virtual Screening: At the forefront of computational target discovery are molecular docking and virtual screening techniques. These methods computationally place the three-dimensional structure of a ligand, such as a derivative of this compound, into the binding site of a known protein target. By calculating the binding affinity and evaluating the interaction patterns, researchers can predict whether a compound is likely to bind to a specific protein. For instance, benzenesulfonamide (B165840) analogs have been successfully docked with the human receptor tyrosine kinase TrkA to predict their binding modes. This approach allows for the rapid screening of large libraries of compounds against a panel of potential targets, prioritizing those with the highest predicted affinity for experimental testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of a series of compounds with their biological activity. By identifying the physicochemical properties that are crucial for a compound's potency, QSAR can guide the design of more effective derivatives and suggest potential mechanisms of action.

Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) in a molecule that is responsible for its biological activity. This model can then be used to search databases for other molecules that fit the pharmacophore, potentially leading to the discovery of novel scaffolds or identifying the targets of existing compounds.

Chemogenomics and Inverse Docking: In contrast to traditional virtual screening, where a library of compounds is screened against a single target, inverse docking takes a single ligand and screens it against a database of protein structures. This "target fishing" approach can help identify potential on-target and off-target interactions, providing valuable insights into a compound's polypharmacology and potential for side effects.

Experimental Approaches:

Biochemical Assays: Once computational methods have prioritized a list of potential targets, in vitro biochemical assays are employed for validation. These assays directly measure the ability of a compound to interact with and modulate the activity of a purified protein. For example, enzyme inhibition assays are crucial for confirming that a benzenesulfonamide derivative directly inhibits a specific kinase or carbonic anhydrase.

Proteomic Profiling: Techniques such as two-dimensional difference gel electrophoresis (2D-DIGE) and mass spectrometry-based proteomics can be used to identify changes in protein expression or post-translational modifications in cells treated with a bioactive compound. nih.gov By comparing the proteomic profiles of treated and untreated cells, researchers can identify proteins or pathways that are significantly affected by the compound, thus pointing to potential targets. nih.gov

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for confirming direct target engagement in a cellular context. The principle behind this assay is that a protein's thermal stability is altered upon ligand binding. By heating cell lysates or intact cells treated with a compound and then measuring the amount of soluble protein at different temperatures, it is possible to determine if the compound has bound to its target.

Below is a table summarizing the computational and experimental approaches used for target discovery.

| Approach | Method | Description | Application Example |

| Computational | Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Docking of benzenesulfonamide analogs into the active site of TrkA kinase. nih.gov |

| QSAR | Correlates chemical structure with biological activity to guide lead optimization. | Developing models to predict the anti-cancer activity of sulfonamide derivatives. nih.gov | |

| Inverse Docking | Screens a single compound against a library of protein targets to identify potential binding partners. | Identifying potential off-targets for a new drug candidate. | |

| Experimental | Biochemical Assays | Measures the direct interaction and modulation of a purified protein by a compound. | Enzyme inhibition assays to confirm the inhibition of carbonic anhydrase by benzenesulfonamide derivatives. nih.gov |

| Proteomic Profiling | Identifies changes in protein expression or modification in response to compound treatment. nih.gov | Using 2D-DIGE to identify proteins affected by a novel anti-cancer agent. nih.gov | |

| CETSA | Confirms target engagement in cells by measuring changes in protein thermal stability. | Validating the binding of a kinase inhibitor to its target in intact cells. |

Investigating Mechanisms of Action for Derivatives

Once a target has been identified and validated, the next crucial step is to elucidate the mechanism of action (MoA) by which the this compound derivative exerts its biological effect. The MoA describes the specific molecular changes that result from the drug-target interaction and lead to the observed physiological response.

For benzenesulfonamide derivatives, a common mechanism involves the inhibition of enzymes that play a critical role in disease pathogenesis. For example, many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in pH regulation and other physiological processes. nih.gov The sulfonamide moiety can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition. tandfonline.com

In the context of cancer, benzenesulfonamide derivatives have been shown to target receptor tyrosine kinases (RTKs) like TrkA. nih.gov By binding to the ATP-binding pocket of the kinase domain, these compounds can block the phosphorylation of downstream signaling proteins, thereby inhibiting pathways that are crucial for cancer cell proliferation and survival. nih.gov For instance, the benzenesulfonamide analog AL106 has been shown to induce cell death in glioblastoma cells through its interaction with TrkA. nih.gov

Another established mechanism for sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. drugbank.comyoutube.com By acting as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (PABA), these compounds disrupt folate metabolism, leading to a bacteriostatic effect. drugbank.comyoutube.com While this mechanism is primarily associated with antibacterial sulfonamides, it highlights the diverse enzymatic processes that this chemical scaffold can target.

The table below provides examples of mechanisms of action for benzenesulfonamide derivatives.

| Compound Class | Target | Mechanism of Action | Therapeutic Area |

| Benzenesulfonamides | Carbonic Anhydrases (e.g., CA IX) | Inhibition of enzyme activity by coordinating with the active site zinc ion. nih.gov | Anticancer, Antiglaucoma nih.govdrugbank.com |

| Benzenesulfonamide Analogs | Tropomyosin receptor kinase A (TrkA) | Competitive inhibition of the ATP-binding site, blocking downstream signaling. nih.gov | Anticancer (Glioblastoma) nih.gov |

| Antibacterial Sulfonamides | Dihydropteroate Synthase (DHPS) | Competitive inhibition of PABA binding, disrupting folic acid synthesis. drugbank.comyoutube.com | Antibacterial drugbank.com |

| N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives | Androgen Receptor (AR) | Antagonism of the activation function 2 (AF2) domain, inhibiting transcriptional activity. nih.gov | Anticancer (Prostate) nih.gov |

Application of Chemical Biology Techniques for Target Engagement

Chemical biology provides a powerful toolkit for studying the interactions of small molecules with their biological targets in complex cellular environments. These techniques are instrumental in confirming target engagement, elucidating mechanisms of action, and identifying potential off-targets.

Activity-Based Protein Profiling (ABPP):

ABPP is a chemoproteomic strategy that utilizes reactive chemical probes to covalently label the active sites of enzymes in a proteome-wide manner. By designing an activity-based probe (ABP) based on the this compound scaffold, it would be possible to identify its direct binding partners in a cellular lysate or even in living cells. The probe would typically contain a reactive group that forms a covalent bond with a nearby nucleophilic residue in the active site of the target enzyme, and a reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment. Competitive ABPP, where the probe competes with an unlabeled inhibitor, can be used to assess the potency and selectivity of the inhibitor against its target in a native biological system.

Chemical Probes and Affinity Chromatography:

A derivative of this compound can be functionalized with a linker and immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. This matrix can then be used to "pull down" its binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry. This approach is particularly useful for identifying novel targets without prior knowledge of their identity.

Photoaffinity Labeling:

In this technique, a compound is modified to include a photoreactive group. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, including its binding target. This method allows for the capture of both high-affinity and transient interactions that might be missed by other techniques.

The following table summarizes key chemical biology techniques for target engagement.

| Technique | Principle | Application |

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites with a reactive probe. | Identifying direct enzyme targets and assessing inhibitor selectivity in a complex proteome. |

| Affinity Chromatography | Immobilization of a compound on a solid support to capture its binding partners. | "Pull-down" and identification of novel protein targets from cell lysates. |

| Photoaffinity Labeling | UV-induced covalent crosslinking of a photoreactive probe to its target. | Capturing both stable and transient protein-ligand interactions. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. | Confirming direct target engagement in intact cells and cell lysates. |

By integrating these computational, experimental, and chemical biology approaches, researchers can build a comprehensive understanding of the medicinal chemistry and biological relevance of this compound derivatives, paving the way for the development of novel and effective therapeutics.

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis

Spectroscopy is instrumental in elucidating the atomic and molecular structure of N-(Benzyloxy)-2-nitrobenzenesulfonamide by observing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 2-nitrophenyl ring and the benzyl (B1604629) group would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic currents. The complex splitting patterns in this region would be a result of spin-spin coupling between adjacent protons. A characteristic singlet, integrating to two protons, would be expected for the methylene (B1212753) (-CH₂-) protons of the benzyloxy group, likely appearing around 5.0 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The aromatic carbons would generate multiple signals in the 120-150 ppm range. The carbon atom attached to the nitro group would be significantly deshielded and appear at the lower end of this range. The methylene carbon of the benzyloxy group is anticipated to resonate around 70-80 ppm.

Based on data from analogous structures, the predicted chemical shifts are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (2-nitrophenyl) | 7.5 - 8.5 | 120 - 150 |

| Aromatic Protons (benzyl) | 7.2 - 7.5 | 125 - 135 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the specific functional groups within the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl, nitro, and aromatic groups.

Key expected vibrational frequencies include:

SO₂ Group: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group are typically observed around 1350-1370 cm⁻¹ and 1160-1180 cm⁻¹, respectively.

NO₂ Group: Strong asymmetric and symmetric stretching bands for the nitro group are expected near 1520-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively.

Aromatic Rings: C-H stretching vibrations for the aromatic protons appear above 3000 cm⁻¹, while C=C stretching vibrations within the rings occur in the 1450-1600 cm⁻¹ region.

C-O Bond: The stretching vibration for the C-O bond of the benzyloxy group is typically found in the 1000-1100 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1365 |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1370 |

| Sulfonyl (SO₂) | Symmetric Stretch | 1160 - 1180 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | >3000 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula for this compound is C₁₃H₁₂N₂O₅S, corresponding to a molecular weight of approximately 308.31 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 308. The fragmentation pattern would likely be complex but predictable. Key fragmentation pathways for sulfonamides often involve the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). A highly characteristic fragment in molecules containing a benzyl group is the formation of the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Other expected fragments would arise from the cleavage of the benzyloxy group and fragmentations of the nitrophenyl ring.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 308 | [C₁₃H₁₂N₂O₅S]⁺ | Molecular Ion (M⁺) |

| 217 | [C₇H₇NO₂S]⁺ | M - C₆H₅O |

| 186 | [C₆H₄NO₄S]⁺ | Cleavage of N-O bond and loss of benzyl group |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the two aromatic rings. The presence of the nitro (NO₂) and sulfonamide (-SO₂NH-) groups, acting as auxochromes, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene (B151609). One would anticipate strong absorption bands in the UV region, likely between 250 and 350 nm.

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. A reverse-phase HPLC (RP-HPLC) method would be most suitable for this non-polar compound.

A typical RP-HPLC setup would involve:

Stationary Phase: A C18 (octadecylsilyl) column, which is non-polar.

Mobile Phase: A polar solvent mixture, commonly a gradient of acetonitrile (B52724) and water. An acid modifier, such as formic acid or trifluoroacetic acid, is often added in small concentrations (e.g., 0.1%) to improve peak shape and resolution by ensuring the analyte is in a consistent protonation state.

Detection: A UV detector set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum (e.g., ~270 nm).

In such a system, this compound would be retained on the column and then eluted. The retention time is a characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique used for the separation and identification of compounds. For this compound, TLC serves as a rapid and efficient method to monitor reaction progress during its synthesis and to assess its purity. The separation on a TLC plate is governed by the compound's affinity for the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture).

The polarity of this compound, influenced by the presence of the nitro group, sulfonamide linkage, and the benzyloxy moiety, dictates its mobility on the TLC plate. A common stationary phase for the analysis of such sulfonamides is silica gel G F254 plates. The choice of the mobile phase is critical for achieving optimal separation. A mixture of non-polar and polar solvents is often employed to modulate the retention factor (Rƒ) value. The Rƒ value, a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.